molecular formula C16H13N5O3S B6509579 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide CAS No. 896330-08-8

4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide

货号 B6509579
CAS 编号: 896330-08-8
分子量: 355.4 g/mol
InChI 键: HZNAHIUBAQZAEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide (4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide or 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide) is a small molecule drug that has been developed for the treatment of various diseases including cancer. It has been studied extensively in preclinical and clinical studies, and has shown promise in many areas. The drug is a new class of antineoplastic agents that target the tumor microenvironment, and has demonstrated activity against a range of solid tumors, as well as hematological malignancies.

实验室实验的优点和局限性

The use of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide in laboratory experiments has a number of advantages and limitations. The drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers. However, the drug is not suitable for use in all laboratory experiments, as it is not always possible to accurately predict the effects of the drug on a particular cell type.

未来方向

The development of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has shown promise in the treatment of various diseases, and there are a number of potential future directions for research. These include further investigation into the drug’s mechanism of action, the development of new formulations and delivery methods, and the exploration of potential combination therapies. Additionally, further research into the drug’s safety profile and potential side effects is needed, as well as the development of more effective methods of administering the drug. Finally, further studies are needed to explore the potential of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide in the treatment of other diseases, such as autoimmune and neurological disorders.

合成方法

The synthesis of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide is achieved through a multi-step process, which involves the use of a variety of reagents and catalysts. The first step is the reaction of 4-hydroxy-4H-pyrido[1,2-a][1,3,5]triazin-2-yl sulfanylacetamide (HPA) with benzamide to form the intermediate 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide. This is followed by a series of oxidation, reduction, and hydrolysis steps to form the desired product.

科学研究应用

4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has been studied extensively in preclinical and clinical studies. In preclinical studies, the drug has been found to be active against a range of solid tumors, as well as hematological malignancies. The drug has been found to be particularly effective against breast, colon, and lung cancer, as well as lymphoma and multiple myeloma. In clinical studies, the drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers.

属性

IUPAC Name

4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c17-14(23)10-4-6-11(7-5-10)18-13(22)9-25-15-19-12-3-1-2-8-21(12)16(24)20-15/h1-8H,9H2,(H2,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNAHIUBAQZAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。